molecular formula C23H16F3N5O2S B2731293 3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866873-38-3

3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2731293
CAS RN: 866873-38-3
M. Wt: 483.47
InChI Key: DALYZQFOLWRDSC-UHFFFAOYSA-N
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Description

The compound “3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazolin ring . Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and quinazolin rings, as well as the sulfonyl, methylphenyl, and trifluoromethylphenyl groups, would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. Triazoles, for example, are known to participate in a variety of reactions due to their ability to bind with a variety of enzymes and receptors .

Scientific Research Applications

Agrochemicals

The trifluoromethylpyridine (TFMP) moiety, present in this compound, has found applications in crop protection. TFMP derivatives are used to safeguard crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These derivatives owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceutical Industry

Several TFMP derivatives have made their mark in pharmaceutical research. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine atom’s distinctive properties, coupled with the pyridine moiety, contribute to the biological activities of these compounds. Expect further novel applications of TFMP in the pharmaceutical field .

Veterinary Applications

Apart from human medicine, TFMP derivatives also find use in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds offer potential therapeutic benefits in animal health .

Intermediate Synthesis

The compound serves as an intermediate for synthesizing other valuable chemicals. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , derived from this compound, plays a crucial role in the synthesis of various crop-protection products .

Fluorinated Organic Chemistry

Given the increasing importance of fluorinated organic chemicals, the presence of fluorine-containing moieties in this compound contributes to its relevance. Fluorine’s effects on biological activities and physical properties continue to drive research in this field .

1,2,3-Triazole Compounds

While not directly related to the compound itself, the synthesis of 4-(trifluoromethyl- or pentafluorosulfanyl)-substituted mono- and poly-1,2,3-triazole compounds using copper-catalyzed 1,3-dipolar azide and fluorinated alkyne cycloaddition reactions is an interesting area of study. These reactions yield highly regioselective 4-substituted 1,2,3-triazole products .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. Triazoles are known to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, its potential biological activities, and its safety and hazards. This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5O2S/c1-14-9-11-17(12-10-14)34(32,33)22-21-28-20(18-7-2-3-8-19(18)31(21)30-29-22)27-16-6-4-5-15(13-16)23(24,25)26/h2-13H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALYZQFOLWRDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

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